2-(4-Chlorophenyl)phenanthrene

Description

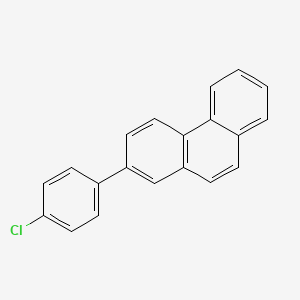

2-(4-Chlorophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with a 4-chlorophenyl group at the 2-position. Its molecular structure combines the planar aromatic system of phenanthrene with the electron-withdrawing chlorine atom, influencing its electronic, optical, and supramolecular properties.

Properties

Molecular Formula |

C20H13Cl |

|---|---|

Molecular Weight |

288.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)phenanthrene |

InChI |

InChI=1S/C20H13Cl/c21-18-10-7-14(8-11-18)16-9-12-20-17(13-16)6-5-15-3-1-2-4-19(15)20/h1-13H |

InChI Key |

HMPXTOLVFKONSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)phenanthrene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives, followed by cyclization and chlorination steps. The Haworth phenanthrene synthesis is another method, which involves the transformation of naphthalene into phenanthrene through Friedel-Crafts acylation and subsequent reductions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)phenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.

Reduction: Reduction with hydrogen gas and a catalyst such as Raney nickel can yield 9,10-dihydrophenanthrene.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at multiple positions on the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate are commonly used oxidizing agents.

Reduction: Lithium aluminium hydride and hydrogen gas with catalysts like Raney nickel are used for reduction reactions.

Substitution: Nitration typically uses nitric acid, while sulfonation employs sulfuric acid.

Major Products:

Oxidation: Phenanthrenequinone

Reduction: 9,10-Dihydrophenanthrene

Substitution: Various nitrated and sulfonated phenanthrene derivatives

Scientific Research Applications

2-(4-Chlorophenyl)phenanthrene has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)phenanthrene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features :

- Crystal Packing: In related compounds, such as (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone, the dihedral angle between phenanthrene moieties is 57.79°, with coplanar fusion of a furan ring (dihedral angle = 5.14°) .

- Intermolecular Interactions : Hydrogen bonds (O—H⋯O, C—H⋯O), C—H⋯Cl interactions (3.564 Å), and π-π stacking (C⋯π distances: 3.628–3.745 Å) stabilize the 3D supramolecular architecture .

Electronic Properties :

- Chlorine substitution enhances chemical hardness and stability, as seen in computational studies of halogenated PAHs. For example, chlorinated derivatives exhibit higher nonlinear optical (NLO) coefficients (e.g., first hyperpolarizability values ~10⁻³⁰ esu) compared to unsubstituted phenanthrene .

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds

Key Observations:

- Substituent Position : Substitution at the 2-position (e.g., this compound) optimizes conjugation and NLO properties, while 9-position derivatives (e.g., phenanthrene-9-carboxylic acid) show reduced electronic activity .

- Halogen Effects : Chlorine enhances chemical hardness and optoelectronic performance compared to bromine or unsubstituted analogs. For instance, Cl-substituted PAHs exhibit 20–30% higher hyperpolarizability than brominated counterparts .

- Supramolecular Behavior : Compounds with fused heterocycles (e.g., furan in or benzimidazole in ) form stable 3D networks via hydrogen bonding and π-π interactions, critical for material science applications.

Thermodynamic and Spectroscopic Comparisons

Table 2: Thermodynamic and Spectroscopic Data

Key Observations:

- Thermal Stability : Supramolecular compounds (e.g., ) decompose at higher temperatures (~250°C) due to strong ionic interactions, whereas aliphatic derivatives (e.g., ) remain stable in solution.

- Fluorescence : Chlorinated benzimidazole complexes exhibit strong blue fluorescence, making them suitable for optoelectronic devices .

Biological Activity

2-(4-Chlorophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H13Cl |

| Molecular Weight | 284.75 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118-74-1 |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an environmental pollutant and its interactions with biological systems.

Toxicological Studies

Research indicates that phenanthrenes, including this compound, can induce cytotoxic effects. A study on HaCaT cells (human keratinocyte cell line) demonstrated that exposure to phenanthrene led to decreased cell viability, increased reactive oxygen species (ROS) generation, and alterations in mitochondrial membrane potential. The mechanism involved the activation of cytochrome P450 enzymes (CYP1A1), which are crucial in the metabolism of xenobiotics .

The compound's mechanism of action appears to involve:

- Enzyme Interaction: this compound acts as a ligand for aryl hydrocarbon receptors (AhR), influencing the expression of genes involved in xenobiotic metabolism.

- Oxidative Stress Induction: The compound can generate ROS, leading to oxidative stress and subsequent cellular damage.

- Gene Expression Modulation: It affects the transcriptional activity of genes related to phase I and II metabolic processes, impacting detoxification pathways .

Case Studies

-

Cell Viability Assay:

- In a controlled study, HaCaT cells were treated with varying concentrations of phenanthrene (50–250 μM). Significant cytotoxicity was observed at concentrations above 200 μM, with a notable reduction in cell viability at 250 μM .

- Pre-treatment with protective agents like Hibiscus sabdariffa extract showed a restoration of cell viability against phenanthrene-induced toxicity, suggesting potential therapeutic applications.

- Environmental Impact:

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other phenanthrenes and related compounds.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Phenanthrene | Cytotoxicity, mutagenicity | AhR activation |

| 2-Methylphenanthrene | Lower toxicity | Reduced enzyme interaction |

| Benzo[a]pyrene | High carcinogenicity | DNA adduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.